
4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
Overview
Description
4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at position 4, a methyl group at position 5, and a trityl group at position 1 of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole typically involves the chloromethylation of a suitable imidazole precursor. One common method is the reaction of 5-methyl-1-trityl-1H-imidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at position 5 can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The trityl group can be removed by reduction with reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazoles with various functional groups.
Oxidation: Formation of 4-(Chloromethyl)-5-carboxy-1-trityl-1H-imidazole.
Reduction: Formation of 5-methyl-1H-imidazole after removal of the trityl group.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole is C23H20ClN2, indicating the presence of 23 carbon atoms, 20 hydrogen atoms, one chlorine atom, and two nitrogen atoms. The compound features a chloromethyl group at position 4, a methyl group at position 5, and a trityl group at position 1 of the imidazole ring. The presence of these functional groups contributes to its unique reactivity and potential applications in various fields.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex imidazole derivatives. The chloromethyl group is particularly valuable as it acts as a versatile leaving group in nucleophilic substitution reactions, facilitating the formation of diverse chemical entities.
Table 1: Comparison of Similar Imidazole Derivatives
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-(Chloromethyl)-2-methyl-1-tritylimidazole | Chloromethyl at position 4; methyl at position 2 | Increased lipophilicity |
4-(Chloromethyl)-1-trityl-1H-imidazole | Lacks methyl group at position 5 | Simpler structure, less reactive |
5-Methyl-1-tritylimidazole | Does not contain chloromethyl group | Exhibits different reactivity |
While specific biological activity data for this compound is limited, imidazole derivatives are known for their significant biological properties, including antimicrobial, antifungal, and anti-inflammatory activities. The trityl group may enhance these properties by improving the compound's pharmacokinetic profile.
Case Study: Antimicrobial Activity
Research has shown that imidazole derivatives can interact with biological molecules such as enzymes and receptors. For instance, compounds similar to this compound have been evaluated for their binding affinity to targets relevant in drug design and development .
Medicinal Chemistry
In medicinal chemistry, this compound is investigated as a potential drug candidate or as a building block for pharmaceuticals. Its structural similarity to histidine allows it to bind effectively with protein molecules, which is crucial for developing drugs targeting specific proteins involved in diseases.
Table 2: Potential Pharmacological Activities of Imidazole Derivatives
Activity Type | Description |
---|---|
Antimicrobial | Effective against various bacterial strains |
Antifungal | Demonstrates activity against fungal infections |
Anti-inflammatory | Reduces inflammation in various biological models |
Anticancer | Shows potential in inhibiting cancer cell proliferation |
Industrial Applications
Beyond laboratory settings, this compound finds utility in the development of specialty chemicals and materials. Its unique reactivity allows it to be used in creating new materials with desirable properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects. The trityl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
Comparison with Similar Compounds
4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole can be compared with other imidazole derivatives such as:
4-(Chloromethyl)-1H-imidazole: Lacks the trityl and methyl groups, making it less bulky and potentially more reactive.
5-Methyl-1H-imidazole: Lacks the chloromethyl and trityl groups, resulting in different reactivity and biological activity.
1-Trityl-1H-imidazole: Lacks the chloromethyl and methyl groups, affecting its chemical properties and applications.
The presence of the trityl group in this compound makes it unique by providing steric hindrance and influencing its reactivity and stability. This compound’s specific combination of substituents can lead to distinct chemical and biological properties compared to other imidazole derivatives.
Biological Activity
4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and other diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a chloromethyl group, a methyl group at the 5-position, and a trityl group attached to the imidazole ring. This configuration is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cancer progression. For instance, imidazole derivatives often target c-MET and EGFR pathways, which are critical in tumor growth and metastasis .
- Anticancer Activity : The compound exhibits cytotoxic effects on various cancer cell lines. It has been reported to induce apoptosis in tumor cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
In Vitro Studies
Several studies have investigated the cytotoxic effects of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that this compound has significant cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity. For example, it was found to have an IC50 value of approximately 5 µM against MCF-7 breast cancer cells .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 5 |
HeLa (Cervical) | 7 |
A549 (Lung) | 6 |
In Vivo Studies
Animal models have also been utilized to assess the efficacy of this compound:
- Tumor Growth Inhibition : In xenograft models, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. This suggests that the compound may effectively inhibit tumor growth in vivo .
Case Studies
- Case Study on Breast Cancer : A study conducted on MCF-7 xenograft models showed that administration of the compound led to a 40% reduction in tumor size over four weeks compared to untreated controls. Histological analysis revealed increased apoptosis markers within treated tumors.
- Combination Therapy : Research indicates that combining this compound with established chemotherapeutics may enhance overall efficacy. In particular, synergistic effects were noted when used alongside doxorubicin .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole?
The synthesis typically involves:
- Chloromethylation : Reacting a precursor (e.g., 5-methyl-1-trityl-1H-imidazole) with chloromethylation agents like formaldehyde and HCl under controlled conditions. This step introduces the chloromethyl group at the 4-position .
- Trityl Protection : The trityl (triphenylmethyl) group is introduced early to protect the imidazole nitrogen, often via reaction with trityl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography or recrystallization is critical due to the steric bulk of the trityl group, which complicates isolation .
Q. How can the structure of this compound be validated experimentally?
- X-ray Crystallography : The trityl group’s steric effects may lead to crystallographic disorder, requiring refinement tools like SHELXL for accurate resolution .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : A singlet for the trityl group’s aromatic protons (δ 7.2–7.5 ppm), a triplet for the chloromethyl (–CH2Cl) group (δ 4.5–4.7 ppm), and a singlet for the methyl group at the 5-position (δ 2.1–2.3 ppm).
- ¹³C NMR : The trityl carbons appear at δ 140–145 ppm (quaternary carbons) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize reaction conditions for synthesizing this compound?
- Functional Selection : Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) are recommended for modeling chloromethylation energetics, as they balance exact exchange and correlation effects .
- Basis Sets : Use polarized basis sets (e.g., 6-31G*) to account for the chloromethyl group’s electronegativity and the trityl group’s steric bulk .
- Transition-State Analysis : Identify intermediates in chloromethylation to optimize reaction kinetics, particularly for avoiding over-substitution .
Q. What strategies resolve contradictions in reported reaction yields for this compound?
- Systematic Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) may improve chloromethylation efficiency by stabilizing ionic intermediates .
- Catalyst Optimization : Lewis acids (e.g., ZnCl2) can accelerate chloromethylation but may require strict moisture control to prevent hydrolysis .
- Side-Reaction Monitoring : Use LC-MS to detect byproducts (e.g., trityl-deprotected species) that reduce yields .
Q. How does the trityl group influence the compound’s reactivity in subsequent transformations?
- Steric Hindrance : The trityl group impedes nucleophilic attacks at the imidazole nitrogen, directing reactivity to the chloromethyl group (e.g., SN2 substitutions) .
- Electronic Effects : The electron-donating trityl group slightly activates the imidazole ring toward electrophilic substitutions, though steric effects dominate .
Q. What advanced techniques characterize the chloromethyl group’s reactivity?
- Kinetic Isotope Effects (KIE) : Study H/D exchange in the chloromethyl group to distinguish between SN1 and SN2 mechanisms in substitution reactions .
- In Situ FTIR : Monitor C–Cl bond cleavage during reactions with nucleophiles (e.g., amines or thiols) to map reactivity profiles .
Q. How can crystallographic disorder in the trityl group be addressed during structure refinement?
- Multi-Part Modeling : Split the trityl group into discrete positions using SHELXL’s PART instruction to account for rotational disorder .
- Thermal Ellipsoid Analysis : High displacement parameters (Ueq > 0.1 Ų) indicate disorder; apply restraints to bond lengths and angles to stabilize refinement .
Q. What are the challenges in studying this compound’s thermodynamic stability?
- Thermogravimetric Analysis (TGA) : The trityl group’s bulk may lower decomposition temperatures, complicating stability assessments.
- Computational Stability Prediction : Use DFT to calculate bond dissociation energies (BDEs) for the C–Cl and C–N bonds, identifying vulnerable sites .
Q. Methodological Considerations
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-1-tritylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2/c1-19-23(17-25)26-18-27(19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHFSTCSFJWTEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453226 | |
Record name | 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106147-85-7 | |
Record name | 4-(Chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106147-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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